N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide
Description
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide (CAS: 342621-20-9) is a synthetic organic compound with the molecular formula C₂₀H₃₄ClNO₂Si and a molecular weight of 384.03 g/mol . Its structure comprises a 4-chloro-3-hydroxyphenyl backbone modified with a triisopropylsilyl (TIPS) protecting group and a pivaloyl (2,2-dimethylpropanamide) moiety. This compound has been utilized as a reference standard in analytical chemistry but is currently listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis or commercial demand .
Properties
IUPAC Name |
N-[4-chloro-3-tri(propan-2-yl)silyloxyphenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34ClNO2Si/c1-13(2)25(14(3)4,15(5)6)24-18-12-16(10-11-17(18)21)22-19(23)20(7,8)9/h10-15H,1-9H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMTWGAOPDJDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=CC(=C1)NC(=O)C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClNO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675762 | |
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342621-20-9 | |
| Record name | N-(4-Chloro-3-{[tri(propan-2-yl)silyl]oxy}phenyl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Silylation of 4-Chloro-3-Hydroxyphenol
The introduction of the triisopropylsilyl (TIPS) group is critical for protecting the phenolic hydroxyl group. This step typically employs triisopropylsilyl chloride (TIPSCl) in the presence of a base such as imidazole or 1,8-diazabicycloundec-7-ene (DBU) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
Reaction Conditions:
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Molar Ratio: 1:1.2 (phenol:TIPSCl)
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Temperature: 0°C to room temperature
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Duration: 12–24 hours
The silylation proceeds via nucleophilic substitution, where the deprotonated phenol attacks the electrophilic silicon center. The bulky TIPS group provides steric protection, preventing unwanted side reactions in subsequent steps.
Acylation with 2,2-Dimethylpropanoyl Chloride
The silylated intermediate undergoes amidation with 2,2-dimethylpropanoyl chloride. This step requires activation of the acyl chloride, often facilitated by N,N-diisopropylethylamine (DIPEA) or pyridine in tetrahydrofuran (THF).
Reaction Conditions:
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Molar Ratio: 1:1.5 (amine:acyl chloride)
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Temperature: -10°C to 0°C
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Duration: 4–6 hours
The reaction mechanism involves the formation of an acylpyridinium intermediate, which is subsequently displaced by the aromatic amine.
Optimization of Reaction Parameters
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Step | Optimal Solvent | Advantages |
|---|---|---|
| Silylation | DCM | Low polarity reduces side reactions |
| Acylation | THF | Stabilizes intermediates via coordination |
Polar aprotic solvents like DMF accelerate silylation but may complicate purification due to high boiling points.
Catalytic Additives
The use of 4-dimethylaminopyridine (DMAP) in acylation improves yields by 10–15% through nucleophilic catalysis. However, excess DMAP can lead to over-acylation.
Structural Characterization
The final product is validated using spectroscopic techniques:
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NMR Spectroscopy:
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Mass Spectrometry:
Industrial Scalability and Challenges
Purification Techniques
Crude product purification involves silica gel chromatography (hexane:ethyl acetate = 4:1). Industrial-scale processes may employ recrystallization from ethanol/water mixtures to achieve >99% purity.
Comparative Analysis of Synthetic Approaches
While the described method is predominant, alternative routes exist:
| Method | Advantages | Limitations |
|---|---|---|
| Direct silylation-acylation | High atom economy | Requires stringent conditions |
| Solid-phase synthesis | Simplified purification | Lower yields (50–60%) |
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
- Molecular Formula: C₁₂H₁₃ClF₃NO .
- Key Features : Replaces the TIPS group with a trifluoromethyl (-CF₃) substituent. The CF₃ group is electron-withdrawing, increasing electrophilicity at the aromatic ring compared to the bulky, electron-donating TIPS group in the target compound.
- Applications : Serves as an intermediate in the synthesis of ezetimibe, a cholesterol absorption inhibitor .
- Crystallography: Monoclinic space group P21/c with N–H···O hydrogen bonds forming chains along the c-axis .
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂ .
- Key Features : A phthalimide derivative with a chloro substituent. The rigid phthalimide core contrasts with the flexible amide linkage in the target compound.
- Applications: Used as a monomer for polyimide synthesis, highlighting its role in polymer chemistry rather than medicinal applications .
N,N′-Diarylurea Derivatives (CTPPU)
Key Differences :
Trifluoromethyl groups enhance metabolic stability and electronegativity, making the CF₃ analog more suitable for drug intermediates .
Biological Activity :
- Urea derivatives like CTPPU exhibit anticancer activity due to strong hydrogen-bonding interactions with cellular targets , whereas the target compound’s amide structure lacks evidence of such activity.
Commercial Viability :
- The CF₃ analog and urea derivatives are more widely available, suggesting better synthetic scalability or stability , whereas the TIPS-containing compound faces discontinuation due to practical challenges .
Crystallographic and Stability Insights
- The CF₃ analog crystallizes in a monoclinic system (space group P21/c) with hydrogen-bonded chains, enhancing thermal stability .
- The TIPS group’s bulkiness in the target compound likely disrupts efficient crystal packing, complicating crystallization and reducing stability .
Q & A
Q. Advanced
- Cross-validation : Compare SHELXL refinements with Olex2 or CRYSTALS to detect software-specific biases.
- Hydrogen placement : Use neutron diffraction or quantum-mechanical calculations (DFT) to validate positions if X-ray data is ambiguous.
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., van der Waals contacts) to explain packing anomalies.
- Error checking : Re-examine absorption correction (multi-scan method) and data completeness (>99%) to rule out experimental artifacts .
How can the compound’s biological interactions be systematically studied?
Advanced
Experimental design :
- Binding assays : Surface plasmon resonance (SPR) quantifies affinity for targets like cholesterol transporters (e.g., NPC1L1).
- Enzyme inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes under physiologically relevant pH (7.4) and temperature (37°C).
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes, while molecular dynamics (GROMACS) simulates ligand-receptor stability over time .
Which spectroscopic techniques confirm functional groups and synthetic success?
Q. Basic
- NMR : 1H NMR identifies the triisopropylsilyloxy group (δ 1.0–1.2 ppm, multiplet) and amide NH (δ 8.2–8.5 ppm). 13C NMR confirms carbonyl resonance (δ ~170 ppm).
- IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-Si) validate key functionalities.
- HRMS : Molecular ion [M+H]+ matches theoretical mass (e.g., m/z 454.23 for C20H31ClNO2Si) .
How to address solubility challenges in aqueous assays?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Surfactants : Add Tween-20 (0.01% w/v) to improve dispersion.
- Stability monitoring : LC-MS tracks degradation (e.g., silyl ether cleavage) over 24-hour periods. Pre-formulation studies with dynamic light scattering (DLS) assess aggregation .
What computational methods predict reactivity in novel reactions?
Q. Advanced
- DFT calculations : B3LYP/6-31G* models identify electrophilic sites (e.g., amide carbonyl) for nucleophilic attacks.
- Fukui functions : Highlight regions prone to electrophilic/nucleophilic behavior in substitution reactions.
- Solvent modeling : COSMO-RS predicts solubility and reaction yields in non-polar solvents .
How to optimize chromatographic separation of synthesis byproducts?
Q. Basic
- Byproducts : Include hydrolyzed silyl ethers (retention factor Rf ~0.3 on TLC) or dimerized amides (Rf ~0.6).
- HPLC conditions : C18 column with acetonitrile/water (70:30 → 90:10 gradient) at 1 mL/min. Monitor at 254 nm.
- TLC validation : Use silica gel plates (ethyl acetate/hexane, 1:4) to track reaction progress and byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
